5'-desoxirribonucleósidos
5'-(Deoxy)ribonucleosides are monomers of DNA and are essential components in the synthesis of nucleic acids. These compounds consist of a sugar (2-deoxyribose) linked to one of the four nitrogenous bases: adenine, cytosine, guanine, or thymine. In biological systems, 5'-(deoxy)ribonucleosides play a crucial role in DNA replication and repair processes.
Structurally, these molecules feature an exocyclic amino group and an exocyclic hydroxyl group at the 5' position of the ribose sugar, which is why they are termed 5'-derivatives. The 5'-(deoxy)ribonucleosides are widely used in pharmaceuticals for the treatment of various diseases, including viral infections such as HIV and herpes simplex virus. Additionally, these compounds have applications in gene therapy and genetic research due to their ability to serve as templates or building blocks in DNA synthesis.
In synthetic chemistry, 5'-(deoxy)ribonucleosides can be prepared through various methods, including condensation reactions between the appropriate sugar and base components. These techniques often involve protecting groups to control reactivity and ensure the correct formation of the final product.

Estructura | Nombre químico | CAS | MF |
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2'-O-[3-(4-Hydroxyphenyl)-2-methoxypropenoyl]-3'-O-[3-(1H-imidazol-4-yl)propenoyl]-S-methyl-5'-thioadenosine; S-Oxide | 690267-61-9 | C27H27N7O8S |
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5'-Amino-5'-deoxyadenosine | 14365-44-7 | C10H14N6O3 |
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Xanthosine, 5'-deoxy-(9CI) | 123372-15-6 | C10H12N4O5 |
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Polyoxin | 11113-80-7 | C11H13N3O8 |
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Adenosine,2-chloro-5'-deoxy-2'-C-methyl- (9CI) | 164672-56-4 | C11H14ClN5O3 |
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Cytidine,5'-deoxy-5'-fluoro- (6CI,7CI,8CI,9CI) | 3874-33-7 | C9H12FN3O4 |
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Uridine, 5'-chloro-5'-deoxy-5-fluoro- | 66981-53-1 | C9H10ClFN2O5 |
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Doxifluridine | 3094-09-5 | C9H11FN2O5 |
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3’-O-(5’-Deoxy-b-D-ribofuranosyl) Capecitabine | 1262133-64-1 | C20H30FN3O9 |
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2’-O-(5’-Deoxy-b-D-ribofuranosyl) Capecitabine | 1262133-66-3 | C20H30FN3O9 |
Literatura relevante
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Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
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Michael R. Norris,Brandi M. Cossairt J. Mater. Chem. A, 2015,3, 14585-14591
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Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
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4. Book reviews
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5. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
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